molecular formula C21H22N6O2 B303710 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303710
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: ZVHGTYKKRFDVEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-285, is a small molecule inhibitor of the HER2/EGFR family of receptor tyrosine kinases. It has been shown to be effective against HER2-positive breast cancer, which is a subtype of breast cancer that is characterized by overexpression of the HER2 receptor.

Wirkmechanismus

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of the HER2/EGFR family of receptor tyrosine kinases, which are involved in cell proliferation and survival. By blocking the activity of these receptors, 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit the formation of new blood vessels that are necessary for tumor growth. 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to sensitize cancer cells to other chemotherapeutic agents, making them more susceptible to treatment.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It has also been extensively studied in preclinical models, which makes it a well-established tool for cancer research. However, 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile does have some limitations. It is not effective against all types of cancer, and its efficacy can vary depending on the specific cancer subtype and genetic mutations present in the tumor.

Zukünftige Richtungen

There are a number of future directions for research on 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of combination therapies that include 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and other chemotherapeutic agents. This could potentially increase the effectiveness of 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and reduce the likelihood of drug resistance. Another area of interest is the identification of biomarkers that can predict response to 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of more potent and selective inhibitors of the HER2/EGFR family of receptor tyrosine kinases, which could potentially lead to the development of even more effective cancer therapies.

Synthesemethoden

The synthesis of 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a series of chemical reactions, including the condensation of 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinoline with a cyanide reagent to form the nitrile group. The resulting product is then purified through a series of chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of HER2-positive breast cancer and has shown promising results in inhibiting tumor growth. It has also been shown to be effective against other types of cancer, such as non-small cell lung cancer and gastric cancer. 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is currently undergoing clinical trials for the treatment of HER2-positive breast cancer.

Eigenschaften

Produktname

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C21H22N6O2

Molekulargewicht

390.4 g/mol

IUPAC-Name

2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C21H22N6O2/c1-21(2)8-14-18(15(28)9-21)17(12-6-4-5-7-16(12)29-3)13(10-22)19(23)27(14)20-24-11-25-26-20/h4-7,11,17H,8-9,23H2,1-3H3,(H,24,25,26)

InChI-Schlüssel

ZVHGTYKKRFDVEP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4OC)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.